molecular formula C40H56ClN3O4S B1675086 Chlorure de maralixibat CAS No. 228113-66-4

Chlorure de maralixibat

Numéro de catalogue: B1675086
Numéro CAS: 228113-66-4
Poids moléculaire: 710.4 g/mol
Clé InChI: POMVPJBWDDJCMP-RUKDTIIFSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Alagille Syndrome (ALGS)

  • Background : Alagille syndrome is a genetic disorder that often leads to cholestasis and significant pruritus due to bile acid accumulation.
  • Efficacy : In a phase 2b study known as ICONIC, maralixibat demonstrated a statistically significant reduction in serum bile acids (sBA) and pruritus in children with ALGS. The primary endpoint was met, showing a mean sBA reduction of -117 μmol/L compared to placebo .
  • Long-Term Outcomes : A long-term follow-up indicated that improvements in sBA levels and pruritus were maintained over 204 weeks of treatment .

Progressive Familial Intrahepatic Cholestasis (PFIC)

  • Background : PFIC encompasses a group of genetic disorders leading to cholestasis in children.
  • Efficacy : Clinical trials have shown that maralixibat effectively reduces sBA levels in PFIC patients, with some participants achieving significant reductions (>75% from baseline) and improvements in quality of life .
  • Safety Profile : The drug was generally well tolerated, with gastrointestinal events being the most common adverse effects reported .

Table 1: Summary of Clinical Trials Involving Maralixibat Chloride

Study NamePatient PopulationTreatment DurationPrimary EndpointResults
ICONICChildren with ALGS48 weeksChange in sBASignificant reduction (-117 μmol/L) compared to placebo
TAK-625-3001/3002Patients with PFICUp to 240 weeksChange in sBASustained reductions observed; improved quality of life
INDIGOPatients with BSEP/FIC1 deficiencies72 weeksTransplant-free survival6 out of 19 patients achieved significant sBA reductions

Pharmacodynamics and Mechanism of Action

Maralixibat functions by inhibiting the IBAT, leading to decreased reabsorption of bile acids from the intestine. This mechanism results in lower systemic bile acid levels, which can mitigate liver damage and improve symptoms associated with cholestatic diseases .

Safety and Tolerability

Across various studies, maralixibat has been shown to be safe and well tolerated. The most frequently reported adverse events were gastrointestinal-related, but they were typically mild to moderate and self-limiting. Serious adverse events leading to discontinuation were rare .

Mécanisme D'action

Target of Action

Maralixibat chloride, also known as Lopixibat chloride, primarily targets the Ileal Bile Acid Transporter (IBAT) . This protein, also known as the Apical Sodium-Dependent Bile Acid Transporter (ASBT), plays a crucial role in the reabsorption of bile acids from the gut back to the blood and liver .

Mode of Action

Maralixibat chloride acts as a reversible inhibitor of the IBAT . By inhibiting this transporter, Maralixibat chloride disrupts the enterohepatic circulation of bile acids . This leads to a decrease in the reabsorption of bile acids, primarily in their salt forms .

Biochemical Pathways

The inhibition of IBAT by Maralixibat chloride disrupts the enterohepatic circulation of bile acids . This disruption leads to an increase in the excretion of bile acids in the feces, resulting in a reduction of systemic bile acid levels . This reduction in bile acid levels can potentially alleviate bile acid-mediated liver injury and associated effects .

Pharmacokinetics

Maralixibat chloride is administered orally as a solution . It is a minimally absorbed drug, which means that most of the drug remains in the gastrointestinal tract where it can exert its effects . The recommended dosage is 380 µg/kg once daily, taken 30 minutes before the first meal of the day . Treatment should be initiated at a dosage of 190 µg/kg once daily, with an increase to 380 µg/kg once daily after one week, as tolerated .

Result of Action

The primary result of Maralixibat chloride’s action is the reduction of bile acid levels in the liver and serum . This reduction can lead to a decrease in bile acid-mediated liver injury . Additionally, Maralixibat chloride has been shown to relieve pruritus (extreme itching), a common symptom in patients with cholestatic liver diseases .

Action Environment

Conditions, medicinal products, or surgical procedures that impair either gastrointestinal motility or the enterohepatic circulation of bile acids have the potential to impact the efficacy of Maralixibat chloride . Therefore, the action environment, including the patient’s overall health status and any concurrent treatments, can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Maralixibat chloride acts by interrupting the enterohepatic circulation of bile acids . This interruption leads to a larger volume of bile acids reaching the colon and being excreted in stool . The primary biomolecules that Maralixibat chloride interacts with are the proteins involved in the ileal bile acid transport process .

Cellular Effects

Maralixibat chloride’s primary cellular effect is the reduction of bile acid levels in the liver and serum . This reduction can alleviate liver injury and relieve pruritus (extreme itching), which are common symptoms in people with Alagille syndrome . It also influences cell function by reducing the resultant liver injury .

Molecular Mechanism

This inhibition prevents the reabsorption of bile acids, primarily in their salt forms, from the gut back to the blood and liver .

Temporal Effects in Laboratory Settings

The effects of Maralixibat chloride over time in laboratory settings have been observed in clinical trials . Improvements in pruritus and reductions in peripheral serum bile acid (sBA) have been noted . Additionally, five-year transplant-free survival has been observed in sBA responders with BSEP deficiency .

Dosage Effects in Animal Models

This dosage should be initiated at 190 µg/kg once daily with an increase to 380 µg/kg once daily after one week, as tolerated .

Metabolic Pathways

Maralixibat chloride is involved in the metabolic pathway of bile acid transport . By inhibiting the ileal bile acid transporter, it interrupts the enterohepatic circulation of bile acids .

Transport and Distribution

Maralixibat chloride is orally administered and acts locally in the gut, where it inhibits the ileal bile acid transporter . This leads to a decrease in the reabsorption of bile acids from the gut back to the blood and liver .

Subcellular Localization

As an ileal bile acid transporter inhibitor, Maralixibat chloride acts at the cellular membrane of ileal cells . It does not have a specific subcellular localization as it acts externally on the cells to inhibit the transport of bile acids .

Méthodes De Préparation

La synthèse du chlorure de maralixibat implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement :

Les méthodes de production industrielle du this compound sont conçues pour garantir une pureté et un rendement élevés. Ces méthodes impliquent souvent des conditions de réaction optimisées, telles que la température, la pression et l'utilisation de catalyseurs spécifiques pour faciliter les réactions.

Analyse Des Réactions Chimiques

Le chlorure de maralixibat subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

. En bloquant ce transporteur, le this compound réduit la circulation entérohépatique des acides biliaires, ce qui entraîne une diminution des taux d'acides biliaires dans le foie et le sang. Cela contribue à soulager le prurit cholestatique et d'autres symptômes associés à l'accumulation d'acides biliaires .

Activité Biologique

Maralixibat chloride is a selective inhibitor of the ileal bile acid transporter (IBAT), primarily indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) and other cholestatic liver diseases. This article delves into its biological activity, pharmacodynamics, clinical efficacy, safety profile, and relevant case studies based on diverse sources.

Maralixibat functions as a minimally absorbed, reversible inhibitor of IBAT, which is located in the distal ileum. By inhibiting this transporter, maralixibat decreases the reabsorption of bile acids and promotes their excretion through feces. This action leads to a reduction in systemic bile acid levels, potentially mitigating bile acid-mediated liver damage and associated complications .

Key Pharmacodynamics

  • Reduction in Serum Bile Acids (sBA) : Clinical trials have demonstrated that maralixibat significantly reduces sBA levels in patients with cholestatic liver diseases. For instance, in a pivotal trial, patients experienced a mean sBA decrease of 88 µmol/L at week 18 .
  • Impact on Pruritus : The compound has shown efficacy in alleviating pruritus associated with cholestatic conditions. In the ICONIC trial, a significant reduction in itch scores was reported alongside decreased sBA levels .

Clinical Efficacy

Maralixibat has been evaluated in several clinical trials focusing on its efficacy and safety:

  • ALGS Study : In an 18-week trial involving ALGS patients, maralixibat was administered at a dose of 380 µg/kg daily. Results indicated a significant reduction in sBA levels during the drug-withdrawal phase compared to placebo .
    EndpointMaralixibat Group (n=13)Placebo Group (n=16)p-value
    Mean sBA Change (µmol/L)-17+94<0.05
  • INDIGO Trial : This open-label study assessed maralixibat's long-term efficacy in patients with progressive familial intrahepatic cholestasis (PFIC). Patients receiving maralixibat showed sustained reductions in sBA levels and improvements in quality of life metrics over 240 weeks .

Safety Profile

The safety of maralixibat has been extensively documented across various studies:

  • Common Adverse Reactions : Diarrhea (55.8%), abdominal pain (53.5%), and vomiting (40.7%) were frequently reported among patients treated with maralixibat .
  • Serious Adverse Events : Serious adverse events occurred in 32.6% of patients, though most gastrointestinal events were mild to moderate and resolved quickly .

Case Studies

  • ALGS Case Study : A cohort study involving children aged 1 month to 24 years showed that maralixibat significantly reduced sBA levels from a baseline of 280 µmol/L to 192 µmol/L after 48 weeks, with notable improvements in pruritus scores .
  • PFIC Case Study : In the INDIGO trial, six out of twenty-five patients demonstrated a ≥70% reduction in sBA after treatment with maralixibat, leading to improved growth metrics and sustained transplant-free survival .

Propriétés

IUPAC Name

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56N3O4S.ClH/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43;/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3;1H/q+1;/p-1/t38-,39-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMVPJBWDDJCMP-RUKDTIIFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337104
Record name Maralixibat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228113-66-4
Record name Maralixibat chloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228113664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maralixibat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARALIXIBAT CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78M04F0XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maralixibat chloride
Reactant of Route 2
Maralixibat chloride
Reactant of Route 3
Maralixibat chloride
Reactant of Route 4
Maralixibat chloride
Reactant of Route 5
Maralixibat chloride
Reactant of Route 6
Maralixibat chloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.